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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzyl Bromide

Cat. No.: B1272693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

5-Chloro-2-fluorobenzyl Bromide (CAS No. 71916-91-1). The document details nuclear

magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data,

supplemented by detailed experimental protocols. This information is critical for the structural

elucidation, identification, and quality control of this important synthetic intermediate in

pharmaceutical and agrochemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following tables summarize the proton (¹H) and predicted carbon-13 (¹³C) NMR

spectral data for 5-Chloro-2-fluorobenzyl Bromide.

¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

CH₂ ~4.44 Doublet (d) Predicted

H-3 ~7.01 Triplet (t) Predicted

H-4 ~7.26 Multiplet (m) Predicted

H-6 ~7.38 Multiplet (m) Predicted

Note: The provided chemical shifts are based on experimental data.[1] Coupling constants are

predicted based on typical aromatic and benzylic coupling.

Predicted ¹³C NMR Data
Due to the lack of readily available experimental ¹³C NMR data, the following chemical shifts

are predicted based on established increments for substituted benzene rings and

computational models.

Carbon Assignment Predicted Chemical Shift (δ) ppm

CH₂ ~30-35

C-1 ~125-130 (d, JC-F)

C-2 ~155-160 (d, 1JC-F)

C-3 ~115-120 (d, 2JC-F)

C-4 ~130-135

C-5 ~128-133

C-6 ~120-125 (d, 3JC-F)

Note: These are predicted values and should be confirmed by experimental data. The carbon

attached to fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F), and other

nearby carbons will show smaller couplings.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The predicted characteristic IR absorption bands for 5-
Chloro-2-fluorobenzyl Bromide are listed below.

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch ~3100-3000 Medium-Weak

Aliphatic C-H Stretch (CH₂) ~2960-2850 Medium-Weak

Aromatic C=C Stretch ~1600-1450 Medium-Strong

C-F Stretch ~1250-1150 Strong

C-Cl Stretch ~800-600 Strong

C-Br Stretch ~600-500 Medium

C-H Out-of-plane Bending ~900-700 Strong

Note: These are predicted values based on characteristic absorption frequencies for

substituted benzenes and halogenated compounds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.
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Ion Predicted m/z Interpretation

[M]⁺ 222/224/226
Molecular ion peak (isotopes

of Br and Cl)

[M-Br]⁺ 143/145 Loss of Bromine radical

[C₇H₅ClF]⁺ 143/145
Tropylium-like ion after loss of

Br

[C₆H₄Cl]⁺ 111/113 Loss of CH₂FBr

[C₆H₄F]⁺ 95 Loss of CH₂BrCl

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in

characteristic isotopic patterns for the molecular ion and fragments containing these halogens.

The base peak is expected to be the [M-Br]⁺ fragment due to the stability of the resulting

benzyl cation.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data described

above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-fluorobenzyl Bromide
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz

or higher.
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 5-Chloro-2-fluorobenzyl Bromide is a liquid at room temperature,

the thin-film method is appropriate.

Data Acquisition:

Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) plates.

Gently press the plates together to form a thin film.

Place the plates in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean salt plates should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer.

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI). EI is common for generating fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.
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Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of an organic compound like 5-Chloro-2-fluorobenzyl Bromide.

5-Chloro-2-fluorobenzyl Bromide

NMR Spectroscopy

Provides connectivity

IR Spectroscopy

Identifies functional groups

Mass Spectrometry

Determines molecular weight & formula

¹H NMR ¹³C NMR

Data Integration & Analysis

Structure Elucidation

Confirms structure

Click to download full resolution via product page

Spectroscopic analysis workflow for structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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